Dual Reactive Acyl Chloride Functionality Enables Sequential Amidation with Higher Step Economy vs. Mono-Functional or Acid-Form Intermediates
CAS 1797114-29-4 retains two reactive acyl chloride groups at the 1,3-positions, enabling direct sequential amidation without intermediate activation steps. In contrast, the corresponding diacid form (CAS 1796931-77-5) requires in situ activation (e.g., via thionyl chloride or carbodiimide coupling) prior to each amidation, adding at least one additional synthetic step per conjugation. The benchmark 5-amino-2,4,6-triiodoisophthaloyl dichloride (CAS 37441-29-5) is produced via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using thionyl chloride with a reported optimized yield of 95% . However, the free 5-amino group in CAS 37441-29-5 competes as a nucleophile during amidation of the acid chlorides, necessitating careful stoichiometric control or temporary protection, whereas the Cbz-protected amino group in CAS 1797114-29-4 remains inert under standard amidation conditions, preventing undesired cross-reactivity [1].
| Evidence Dimension | Number of reactive acyl chloride groups available for direct conjugation; requirement for in situ activation or protection |
|---|---|
| Target Compound Data | 2 reactive acyl chloride groups; Cbz-protected amino group is inert under amidation conditions (pH 7-9, 0-25°C) |
| Comparator Or Baseline | CAS 37441-29-5 (5-amino-2,4,6-triiodoisophthaloyl dichloride): 2 acyl chlorides plus 1 competing free amine; CAS 1796931-77-5 (diacid form): 0 acyl chlorides, requires activation |
| Quantified Difference | Reduction of 1 synthetic step (activation) vs. diacid; elimination of amine competition side reactions vs. CAS 37441-29-5 |
| Conditions | Standard amidation conditions in polar aprotic solvents (DMAC, DMF) at 0-60°C, as described in US 4,283,381 and US 3,953,501 |
Why This Matters
For procurement, this means CAS 1797114-29-4 is the only intermediate of its subclass that combines dual intrinsic acyl chloride reactivity with an orthogonally protected amino acid linker, minimizing the number of reagents, steps, and purification operations required in a GMP synthesis workflow.
- [1] Schering AG. Triiodinated aminoacetamido isophthalamide x-ray contrast agents. United States Patent US 4,283,381, issued 11 August 1981. Describes selective N-acylation of 5-amino-2,4,6-triiodoisophthalic acid dichlorides with halo-fatty acid chlorides followed by amidation. View Source
